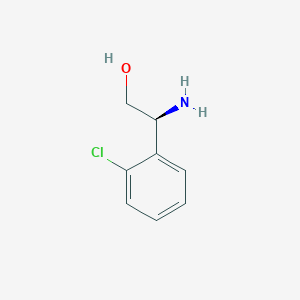

(S)-2-Amino-2-(2-chlorophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-2-Amino-2-(2-chlorophenyl)ethanol” is an intermediate in organic syntheses and is used as a pharmaceutical intermediate . It is slightly soluble in water . The molecular formula is C8H9ClO .

Synthesis Analysis

The synthesis of this compound has been done in five steps . Initially, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . This resulted in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene was then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .Chemical Reactions Analysis

In the asymmetric cascade synthesis of ®-1-(2-chlorophenyl) ethanol, the product yield after 14 hours using the orderly combi-crosslinked enzymes (O-CLEs), site-specific cross-linked enzymes (S-CLEs), and the combi-crosslinked enzyme aggregates (combi-CLEAs) was 93%, 55%, and 16%, respectively .Physical And Chemical Properties Analysis

“(S)-2-Amino-2-(2-chlorophenyl)ethanol” is slightly soluble in water . Its molecular formula is C8H9ClO .Scientific Research Applications

Chemical Synthesis

“(S)-2-Amino-2-(2-chlorophenyl)ethanol” is a chemical compound with a molecular formula of C8H9ClO and a molecular weight of 156.61 . It is used in chemical synthesis, where its purity and specific properties are important. The compound is typically a liquid that ranges from colorless to slightly pale yellow .

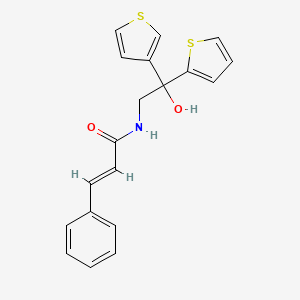

Precursor for Chalcones

Chalcones are a class of organic compounds with significant pharmacological properties . “(S)-2-Amino-2-(2-chlorophenyl)ethanol” could potentially be used as a precursor in the synthesis of chalcone derivatives . These derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .

Production of Heterocyclic Rings

Chalcones can be used to obtain several heterocyclic rings through ring closure reactions . Cyanopyridines, pyrazolines, isoxazoles, and pyrimidines having different heterocyclic ring systems and multiple derivatives can be synthesized using chalcones .

Production of Flavonoids and Isoflavonoids

Chalcones can be designed as precursors for flavonoids and isoflavonoids . These compounds have a wide range of biological activities and are found in many plants.

5. Production of Artificial Sweeteners and Other Compounds Chalcone derivatives find application as artificial sweeteners, scintillators, polymerization catalysts, fluorescent whitening agents, and organic brightening agents .

Safety and Hazards

Future Directions

In the future, the synthesis process could be improved for better yields. For instance, in the asymmetric cascade synthesis of ®-1-(2-chlorophenyl) ethanol, the product yield was significantly higher when using the orderly combi-crosslinked enzymes (O-CLEs) compared to other methods . This suggests that further optimization of the synthesis process could lead to even better results.

properties

IUPAC Name |

(2S)-2-amino-2-(2-chlorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALZSHRJUMADMG-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CO)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane](/img/structure/B2622857.png)

![cyclopropyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2622858.png)

![[4-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2622862.png)

![4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2622863.png)

![4-[(2R)-4-Benzyl-2-methylpiperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2622866.png)

![Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2622868.png)

![7-{6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2622873.png)